3-Fluorooctane-1,8-diamine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H21Cl2FN2 |
|---|---|
Molecular Weight |
235.17 g/mol |
IUPAC Name |
3-fluorooctane-1,8-diamine;dihydrochloride |
InChI |
InChI=1S/C8H19FN2.2ClH/c9-8(5-7-11)4-2-1-3-6-10;;/h8H,1-7,10-11H2;2*1H |
InChI Key |
IYCCBIXRBCMYJD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(CCN)F)CCN.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Fluorooctane 1,8 Diamine Dihydrochloride and Analogues
General Strategies for Selective Fluorination in Diamine Synthesis
The selective introduction of a fluorine atom into a long-chain diamine presents unique challenges due to the presence of two nucleophilic amino groups and a flexible aliphatic backbone. Several strategies have been developed to achieve C-H fluorination, which can be broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are commonly employed due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org
Key electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents have been successfully used for the fluorination of a variety of organic substrates, including aliphatic amines. rsc.orgalfa-chemistry.com The reaction of primary and secondary amines with Selectfluor™ in solvents like acetonitrile (B52724) can lead to the formation of N-fluoro compounds. rsc.org For the synthesis of C-fluorinated diamines, the amino groups must be protected to prevent N-fluorination and direct the reaction to the desired carbon position.
The general mechanism of electrophilic fluorination is still a subject of discussion, with possibilities including an S(_N)2 or a single-electron transfer (SET) process. wikipedia.org The choice of solvent and reaction conditions can significantly influence the outcome and selectivity of the fluorination.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used N-F reagent. wikipedia.org |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Versatile and powerful electrophilic fluorinating agent. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent for electrophilic fluorination. wikipedia.org |
Nucleophilic Fluorination Techniques
Nucleophilic fluorination offers a complementary approach, utilizing a nucleophilic fluoride (B91410) source to displace a leaving group on the carbon backbone. ucla.edu Common fluoride sources include alkali metal fluorides (e.g., CsF, KF) and tetraalkylammonium fluorides. organic-chemistry.org This method is particularly suitable for introducing fluorine into molecules with pre-existing functional groups that can be converted into good leaving groups, such as hydroxyl or sulfonate esters. ucla.edu
For the synthesis of 3-fluorooctane-1,8-diamine, a precursor with a suitable leaving group at the C-3 position would be required. The challenge lies in the potential for competing elimination reactions, especially with long-chain aliphatic substrates. ucla.edu The choice of solvent is crucial, with polar aprotic solvents often favored to enhance the nucleophilicity of the fluoride ion. illinois.edu Recent advancements have explored the use of tertiary alcohols as a reaction medium, which has been shown to significantly enhance the reactivity of alkali metal fluorides and improve selectivity. illinois.edu
Table 2: Nucleophilic Fluorination Strategies
| Fluoride Source | Leaving Group | Key Considerations |
| Cesium Fluoride (CsF) | Tosylate, Mesylate | Good reactivity, often used in polar aprotic solvents. |
| Potassium Fluoride (KF) | Halide, Sulfonate | Cost-effective, reactivity can be enhanced with phase-transfer catalysts. |
| Tetrabutylammonium Fluoride (TBAF) | Halide, Sulfonate | Soluble in organic solvents, but can be basic, leading to elimination. |
Radical-Mediated and Photoredox-Catalyzed Fluorination Strategies
Radical-mediated fluorination has emerged as a powerful tool for the direct C-H functionalization of unactivated aliphatic compounds. wikipedia.org These methods typically involve the generation of a carbon-centered radical, which then reacts with a fluorine source. libretexts.org Free-radical halogenation of alkanes can be initiated by UV light. wikipedia.org However, these reactions often lack selectivity, leading to a mixture of products, which is a significant limitation for complex molecules like long-chain diamines. wikipedia.orglibretexts.org
More recently, photoredox catalysis has revolutionized the field of C-H fluorination, enabling highly selective and mild transformations. nih.govmdpi.com These methods utilize a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate the desired radical intermediate. This allows for the fluorination of specific C(sp³)–H bonds under gentle conditions. nih.gov For instance, photocatalytic methods have been developed for the decarboxylative fluorination of carboxylic acids, providing a regioselective route to alkyl fluorides. acs.org The application of photoredox catalysis to the selective fluorination of long-chain diamines holds significant promise for overcoming the selectivity challenges associated with traditional radical methods. nih.govresearchgate.net
Multi-Step Synthesis of Long-Chain Fluorinated Diamines
The synthesis of a specifically substituted long-chain diamine like 3-Fluorooctane-1,8-diamine dihydrochloride (B599025) necessitates a multi-step approach involving careful precursor design and strategic chemical transformations.
Precursor Design and Chemical Transformations
A plausible synthetic route to 3-Fluorooctane-1,8-diamine would likely start from a readily available long-chain dicarboxylic acid or a related derivative. One potential precursor is suberic acid (octanedioic acid). The synthesis could proceed through the following conceptual steps:
Introduction of a functional group at the C-3 position: This could be achieved through alpha-bromination of the diacid derivative followed by functional group manipulation.
Conversion to a dinitrile: The dicarboxylic acid can be converted to the corresponding diamide, which is then dehydrated to the dinitrile.
Introduction of the fluorine atom: A hydroxyl group at the C-3 position, introduced via the initial functionalization, can be converted to a fluorine atom using a deoxofluorination reagent.
Reduction to the diamine: The dinitrile is then reduced to the primary diamine.
An alternative strategy could involve starting from a precursor that already contains a fluorine atom at the desired position. For example, a fluorinated aldehyde or ketone could be used in a chain-extension reaction, followed by the introduction of the second amino group. The synthesis of chiral long-chain diamines has been reported starting from natural α-amino acids, which could be adapted for fluorinated analogues. mdpi.com
Reduction Methodologies for Diamine Formation
The reduction of a dinitrile to a diamine is a key step in many synthetic routes to long-chain diamines. chemicalbook.com Several reducing agents and catalytic systems are available for this transformation.
Catalytic hydrogenation using catalysts like Raney nickel or rhodium on carbon is a common and effective method. rsc.orgresearchgate.net This approach is often performed under high pressure of hydrogen gas.
Alternatively, chemical reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can efficiently convert nitriles to primary amines. chemistrysteps.com However, its high reactivity requires careful handling and may not be compatible with all functional groups. Other hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), can also be used, sometimes offering different selectivity. chemistrysteps.com More recently, milder and more selective reducing systems have been developed, such as the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. organic-chemistry.orgresearchgate.net Manganese-catalyzed reduction of nitriles with amine boranes has also been reported as an efficient method. rsc.org
Table 3: Comparison of Dinitrile Reduction Methods
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | Raney Ni, Rh/C, H₂ | High pressure, elevated temperature | High yield, clean reaction | Requires specialized high-pressure equipment |
| Hydride Reduction | LiAlH₄, DIBAL-H | Anhydrous ether or THF | Powerful and efficient | Highly reactive, requires careful handling, potential for side reactions |
| Borane-based Reduction | (iPr)₂NBH₂, cat. LiBH₄ | Mild conditions | Good yields, high functional group tolerance | Reagent needs to be prepared |
| Manganese-catalyzed Reduction | Mn(I) complex, Amine boranes | Room temperature | Mild conditions, good yields | Catalyst synthesis may be required |
Chiral Synthesis and Stereoselective Approaches to Fluorinated Amines
The creation of stereogenic centers containing a fluorine atom is a significant challenge in synthetic chemistry, primarily due to the unique electronic properties of fluorine. A variety of powerful stereoselective methods have been developed to synthesize chiral fluorinated amines with high enantiomeric and diastereomeric purity.
One of the most direct and efficient methods is the catalytic asymmetric hydrogenation of fluorinated imines . This approach is valued for its high atom economy. Recent advancements have seen the successful use of manganese-based catalysts, which, when paired with chiral ferrocenyl P,N,N ligands, can furnish a wide array of optically active fluorinated amines with up to 98% enantiomeric excess (ee). The success of this method relies on the specific design of the chiral ligand to effectively control the facial selectivity of hydride addition to the imine.
Another prominent strategy involves the asymmetric Mannich reaction , which constructs chiral β-fluoroamines by reacting α-fluorinated ketones with imines. mdpi.com The use of a ZnEt₂ catalyst in conjunction with a chiral prophenol ligand ((R,R)-prophenol) has been shown to produce β-fluoroamine products with excellent diastereoselectivity (often >20:1 dr) and high enantioselectivity (94–99% ee). mdpi.com
Biocatalysis offers a highly selective and environmentally benign route to chiral fluoroamines. Enzymes such as transaminases and reductive aminases (RedAms) are particularly effective. nih.gov
Transaminases can be used for the asymmetric amination of prochiral fluorinated ketones, achieving high conversions (75–94%) and exceptional enantioselectivity (>99% ee). nih.gov They can also be employed in the kinetic resolution of racemic fluoroamines. nih.gov
Reductive aminases from fungal species catalyze the reductive amination of α-fluoroacetophenones using simple amine donors like ammonia (B1221849) or methylamine, yielding β-fluoro primary or secondary amines with conversions greater than 90% and enantiomeric excesses between 85% and 99%. nih.gov
Hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a novel strategy for asymmetric C–F bond formation. This method uses a chiral bis-urea catalyst to solubilize and activate simple fluoride sources like potassium fluoride (KF), enabling enantioselective nucleophilic fluorination of substrates such as β-chloroamines to yield valuable β-fluoroamines. acs.org
The table below summarizes various stereoselective approaches applicable to the synthesis of chiral fluorinated amines.
| Method | Catalyst/Enzyme | Substrate Type | Stereoselectivity |
| Asymmetric Hydrogenation | Manganese complex with chiral ferrocenyl P,N,N ligand | Fluorinated Imines | Up to 98% ee |
| Asymmetric Mannich Reaction | ZnEt₂ / (R,R)-prophenol | α-Fluorinated Ketones, Imines | >20:1 dr, 94-99% ee mdpi.com |
| Biocatalytic Amination | Transaminases (R/S-selective) | Fluorinated Ketones | >99% ee nih.gov |
| Biocatalytic Reductive Amination | Fungal Reductive Aminases (RedAms) | Fluoroarylketones | >90% conversion, 85-99% ee nih.gov |
| Hydrogen Bonding Phase-Transfer Catalysis | Chiral N-ethyl bis-urea | β-Chloroamines | High ee |
Reaction Condition Optimization and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of fluorinated amine synthesis. Key parameters that are frequently tuned include the choice of catalyst, solvent, temperature, pressure, and reagents.
In catalytic hydrogenations , the catalyst loading, hydrogen pressure, and choice of solvent significantly impact efficiency. For instance, in the aluminum-catalyzed hydrogenation of imines, clean conversion to the corresponding amine was achieved at lower catalyst loadings and H₂ pressures than previously reported, highlighting the importance of catalyst efficiency. researchgate.net The choice of ligand is paramount; systematic screening of chiral ligands in iridium-catalyzed asymmetric hydrogenation of cyclic imines allowed for the production of optically active free amines in high yields and enantioselectivities. rsc.org
For reactions involving nucleophilic fluorination, the choice of the fluoride source and its activation is crucial. While reagents like Selectfluor are effective, they can be expensive and are not atom-economical. rsc.org The use of simple alkali metal fluorides (e.g., KF, CsF) is preferable, but their low solubility in organic solvents presents a challenge. acs.orgweebly.com Phase-transfer catalysts, such as organoboranes or hydrogen-bonding catalysts, can dramatically improve reactivity by transporting the fluoride ion into the organic phase. acs.orgrsc.org Optimization of these systems involves screening catalysts to find a balance between fluoride affinity and the ability to transfer the fluoride to the electrophile. rsc.org
Solvent choice also plays a pivotal role. In a dual Cu/Ru relay catalytic system for synthesizing fluorinated N-heterocycles, a systematic optimization revealed that dichloromethane (B109758) was optimal for suppressing unwanted side reactions like olefin isomerization, leading to exceptional efficiency (96% yield, >20:1 dr, 99% ee). acs.org Similarly, optimizing the concentration in photoredox-mediated radical cyclizations was found to be critical; a concentration of 0.01 M was optimal, as higher concentrations slowed the reaction and promoted intermolecular side reactions. nottingham.ac.uk
The following table demonstrates the effect of optimizing various reaction parameters on the outcome of representative fluorination reactions.
| Reaction Type | Parameter Optimized | Starting Condition/Reagent | Optimized Condition/Reagent | Impact on Yield/Selectivity |
| Asymmetric Oxyfluorination | Catalyst | No catalyst | (R,R)-1d (chiral iodine catalyst) | Increased ee to 96% nih.gov |
| Photoredox Cyclization | Concentration | 0.1 M | 0.01 M | Increased yield, prevented side reactions nottingham.ac.uk |
| Cu/Ru Relay Catalysis | Solvent | Various | Dichloromethane | Suppressed isomerization, 96% yield acs.org |
| Imine Hydrogenation | Additives | With additives | Additive-free protocol | High yields and enantioselectivities rsc.org |
Green Chemistry Principles and Scalable Synthesis Considerations
The synthesis of fluorinated compounds, particularly for pharmaceutical applications, increasingly requires adherence to green chemistry principles and methodologies that are amenable to large-scale production.
Green Chemistry Principles:
Biocatalysis: As mentioned, the use of enzymes like fluorinases, transaminases, and reductive aminases represents a key green strategy. nih.govnih.govacsgcipr.org These reactions are performed in aqueous media under mild conditions, avoiding harsh reagents and organic solvents. nih.govnih.gov Multi-enzyme strategies are being developed for biocatalytic fluoroalkylation, further expanding the green chemistry toolbox. acs.org
Safer Reagents and Solvents: A significant effort has been made to replace hazardous reagents. For example, SF₆, a potent greenhouse gas, is being explored as a benign starting material to generate safer deoxyfluorination reagents, replacing harsher ones like DAST. nih.govacs.org The use of simple, low-cost potassium fluoride (KF) with a recoverable hydrogen-bonding phase-transfer catalyst is another green alternative. acs.org Furthermore, performing fluorination reactions in water or using hydrothermal processes minimizes the reliance on toxic organic solvents like NMP and DMAc. mdpi.comresearchgate.netrsc.org
Atom Economy and Energy Efficiency: Catalytic methods, especially hydrogenation, are inherently more atom-economical than stoichiometric reactions. researchgate.netresearchgate.net Solvent-free mechanochemical methods, which use manual or ball-mill grinding, offer a highly efficient and environmentally friendly route to fluorinated imine intermediates, often with reduced reaction times and higher yields compared to solvent-based methods. mdpi.com Electrochemical methods are also gaining traction as they can reduce the need for chemical oxidants or reductants. dovepress.comchemrxiv.org
Scalable Synthesis Considerations: The transition from laboratory-scale synthesis to industrial production requires robust, safe, and efficient processes.
Scalability Demonstrations: Several modern synthetic methods for fluorinated amines have been successfully demonstrated on a gram scale. For instance, a stereospecific isomerization/reduction sequence to produce γ-chiral trifluoromethylated amines was successfully run on a gram scale, proving its practical applicability. nih.gov
Phase-Transfer Catalysis (PTC): PTC is particularly attractive for industrial applications. A protocol for the nucleophilic fluorination of a β-chloroamine using KF and a hydrogen-bonding catalyst was scaled to 50 grams with a catalyst loading of just 0.5 mol%. acs.orgnih.gov The operational simplicity, mild conditions, and the ability to recover the catalyst make this approach highly scalable. acs.orgnih.gov
Mechanochemistry: Solvent-free mechanochemical synthesis of fluorinated imines has been shown to be easily scalable. A reaction of 2,4-difluorobenzaldehyde (B74705) with p-anisidine (B42471) was performed at a 10-times larger scale (2.6 mmol) than the original experiment without any loss in yield (95%). mdpi.com
The table below outlines key green and scalable approaches relevant to the synthesis of fluorinated amines.
| Green/Scalable Approach | Principle | Specific Example/Method |
| Biocatalysis | Renewable catalysts, mild conditions, aqueous media | Use of transaminases for asymmetric amination of fluoro-ketones. nih.gov |
| Alternative Reagents | Reduced hazard, atom economy | Replacing DAST with SF₆-derived reagents. nih.govacs.org |
| Alternative Solvents | Reduced toxicity and waste | Hydrothermal synthesis of fluorinated polyimide precursors in water. mdpi.comresearchgate.net |
| Energy Efficiency | Solvent-free, reduced energy input | Mechanochemical synthesis of fluorinated imines by grinding. mdpi.com |
| Phase-Transfer Catalysis | High efficiency, catalyst recovery, scalability | 50-gram scale synthesis of a β-fluoroamine using KF and a recoverable bis-urea catalyst. nih.gov |
Rigorous Spectroscopic and Structural Characterization of 3 Fluorooctane 1,8 Diamine Dihydrochloride
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For 3-Fluorooctane-1,8-diamine dihydrochloride (B599025), a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, alongside advanced 2D techniques, was utilized to assemble a complete structural picture.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the distinct chemical environments of hydrogen atoms in the molecule. In the dihydrochloride salt form, the terminal amine groups are protonated (-NH₃⁺), which significantly influences the chemical shifts of adjacent protons through inductive effects, causing them to appear further downfield. The fluorine atom at the C3 position also exerts a strong deshielding effect and introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.
The ¹H NMR spectrum is predicted to show complex multiplets for most protons due to overlapping signals and coupling between adjacent methylene (B1212753) groups (²JHH), as well as coupling to the fluorine atom (JHF). The proton at the C3 position (H3) is expected to be the most complex, appearing as a doublet of multiplets due to coupling with the fluorine atom and the protons on C2 and C4. Protons on the carbons adjacent to the ammonium (B1175870) groups (H1 and H8) are expected to be shifted significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for 3-Fluorooctane-1,8-diamine Dihydrochloride
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H1 | ~3.1 - 3.3 | Multiplet | - |
| H2 | ~1.8 - 2.0 | Multiplet | - |
| H3 | ~4.5 - 4.8 | Doublet of Multiplets | ¹JHF ≈ 45-50, JHH ≈ 6-8 |
| H4 | ~1.6 - 1.8 | Multiplet | - |
| H5 | ~1.4 - 1.6 | Multiplet | - |
| H6 | ~1.4 - 1.6 | Multiplet | - |
| H7 | ~1.7 - 1.9 | Multiplet | - |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying analysis. The presence of the electronegative fluorine atom causes significant downfield shifts for the carbon it is attached to (C3) and smaller, distance-dependent shifts for neighboring carbons. Furthermore, the C-F bond results in characteristic splitting of the carbon signals due to ¹³C-¹⁹F coupling, which is invaluable for confirming the position of the fluorine atom. The carbons bonded to the protonated amino groups (C1 and C8) are also expected to be shifted downfield.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C1 | ~38 - 42 | Singlet | - |
| C2 | ~30 - 34 | Doublet | ²JCF ≈ 20-25 |
| C3 | ~88 - 92 | Doublet | ¹JCF ≈ 165-175 |
| C4 | ~32 - 36 | Doublet | ²JCF ≈ 20-25 |
| C5 | ~22 - 26 | Doublet | ³JCF ≈ 5-8 |
| C6 | ~28 - 32 | Singlet (or very small coupling) | - |
| C7 | ~25 - 29 | Singlet | - |
¹⁹F NMR Spectroscopy for Fluorine Chemical Environment Profiling
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically analyze the fluorine atom within a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, these spectra can be acquired rapidly with excellent signal-to-noise. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For this compound, the fluorine is attached to a secondary carbon in an aliphatic chain. The signal in the ¹⁹F NMR spectrum is expected to appear as a multiplet due to coupling with the geminal proton (H3) and the vicinal protons on C2 and C4.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity of the entire proton spin system from H1 through to H8. For example, a cross-peak between the signals at ~3.1 ppm (H1) and ~1.9 ppm (H2) would establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This technique is crucial for assigning each carbon in the chain to its corresponding proton(s), for instance, correlating the proton at C3 (~4.6 ppm) with the carbon at C3 (~90 ppm). nih.gov
Variable Temperature NMR for Conformational Dynamics
Variable Temperature (VT) NMR studies can provide insight into the dynamic processes of a molecule, such as conformational changes or restricted bond rotations. For an acyclic molecule like this compound, the alkyl chain is expected to be conformationally flexible at room temperature. As the temperature is lowered, the rate of bond rotation slows. If a significant energy barrier exists between different conformational isomers (rotamers), it might be possible to observe the coalescence and subsequent sharpening of distinct signals for the individual conformers at very low temperatures. However, for a simple alkyl chain, these barriers are generally low, and significant changes in the NMR spectrum might only occur at temperatures not readily accessible, with the molecule likely appearing as a time-averaged structure under standard conditions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula.
For this compound, electrospray ionization (ESI) in positive ion mode would be the method of choice. The analysis would detect the protonated molecular ion of the free diamine, [C₈H₁₉FN₂ + H]⁺. The theoretical exact mass of this ion can be calculated based on the most abundant isotopes of its constituent elements.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z (Exact Mass) |
|---|
The experimental observation of an ion with an m/z value matching this calculated exact mass to within a few parts per million (ppm) would provide unequivocal confirmation of the elemental composition of 3-Fluorooctane-1,8-diamine.
Accurate Mass Determination and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally confirming the elemental composition of a molecule. By providing an accurate mass measurement with high precision, typically within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For this compound, analysis would be performed on the free base (3-Fluorooctane-1,8-diamine). Using electrospray ionization in positive ion mode (ESI+), the molecule is expected to be observed primarily as the singly protonated ion [M+H]⁺. Given the presence of two basic amine groups, a doubly charged ion [M+2H]²⁺ may also be detected. nih.gov
The theoretical monoisotopic mass of the protonated free base ([C₈H₂₀FN₂]⁺) is calculated to be 163.16105 Da . An experimental value obtained from a Time-of-Flight (TOF) or Orbitrap mass spectrometer that matches this theoretical value within ±5 ppm would serve as strong evidence to confirm the molecular formula C₈H₁₉FN₂.
| Molecular Species | Molecular Formula | Charge (z) | Theoretical Monoisotopic Mass (Da) | Theoretical m/z |
|---|---|---|---|---|
| Protonated Molecule | [C₈H₂₀FN₂]⁺ | +1 | 163.16105 | 163.16105 |
| Doubly Protonated Molecule | [C₈H₂₁FN₂]²⁺ | +2 | 164.16888 | 82.08444 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Isomer Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.com It is the standard method for assessing the purity of a sample and for separating and identifying isomers. nih.gov
Purity Analysis: A reversed-phase LC method would be developed to separate 3-Fluorooctane-1,8-diamine from any starting materials, byproducts, or degradation products. The eluent from the LC column is introduced directly into the mass spectrometer, which serves as a highly sensitive and selective detector. Purity is determined by integrating the area of the chromatographic peak corresponding to the m/z of the target compound (e.g., 163.1611) and comparing it to the total ion current of all detected species.
Isomer Analysis: The structure of 3-Fluorooctane-1,8-diamine contains one stereocenter at the carbon atom bearing the fluorine (C3), meaning it can exist as a pair of enantiomers ((R)- and (S)-3-Fluorooctane-1,8-diamine). Standard LC columns cannot separate enantiomers. Therefore, a specialized chiral LC column would be required to resolve the racemic mixture into two distinct chromatographic peaks. The mass spectrometer would confirm that both peaks correspond to the same mass, thereby confirming their identity as isomers. Furthermore, LC is capable of separating positional isomers (e.g., 2-Fluorooctane-1,8-diamine or 4-Fluorooctane-1,8-diamine), which would be indistinguishable from the target compound by mass spectrometry alone.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by the molecule's vibrating bonds. libretexts.org Fourier Transform Infrared (FTIR) spectroscopy is a modern implementation of this technique that offers higher speed and sensitivity.
Identification of Characteristic Functional Group Vibrations
The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. As a dihydrochloride salt, the primary amine groups will be protonated as ammonium (-NH₃⁺) groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| N-H Stretch | Ammonium (-NH₃⁺) | ~2800-3100 | Strong | Very Broad |
| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850-2960 | Strong | Sharp |
| N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) | ~1600 | Medium-Strong | Broad |
| N-H Bend (Symmetric) | Ammonium (-NH₃⁺) | ~1500 | Medium-Strong | Broad |
| C-H Bend | Alkane (-CH₂, -CH₃) | 1370-1470 | Medium | Sharp |
| C-F Stretch | Alkyl Fluoride (B91410) (-CHF-) | 1000-1100 | Strong | Sharp |
The most prominent features would be the very broad and strong absorption in the 2800-3100 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt, and the sharp, strong C-H stretching absorptions around 2900 cm⁻¹. libretexts.org A key diagnostic peak is the strong, sharp absorption expected in the 1000-1100 cm⁻¹ range, corresponding to the C-F stretching vibration. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's entire structure. libretexts.org
Monitoring Reaction Progress
FTIR spectroscopy is a valuable tool for monitoring the progress of a chemical reaction in real-time. mdpi.com By tracking the disappearance of a characteristic peak from a starting material or the appearance of a peak from the product, a chemist can determine when the reaction is complete.
For instance, in a hypothetical synthesis of 3-Fluorooctane-1,8-diamine from a precursor such as 3-hydroxyoctane-1,8-diamine, the reaction could be monitored by observing two key changes in the IR spectrum:
Disappearance of the O-H band: The broad O-H stretching band of the alcohol starting material, typically found around 3200-3500 cm⁻¹, would gradually decrease in intensity as the reaction proceeds. specac.com
Appearance of the C-F band: Simultaneously, the strong, sharp C-F stretching band of the product would appear and grow in intensity in the 1000-1100 cm⁻¹ region.
The reaction would be considered complete when the O-H band has completely vanished and the C-F band has reached its maximum intensity. This approach allows for efficient optimization of reaction conditions and ensures the reaction has gone to completion before workup. nih.govacs.org
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a chemical compound in the solid state. hzdr.dehzdr.de It provides precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.com
Elucidation of Solid-State Molecular Structure and Conformation
Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation via SC-XRD. The analysis would provide unambiguous confirmation of several key structural features:
Connectivity and Constitution: The resulting structure would definitively confirm the atomic connectivity, verifying the positions of the amino groups at C1 and C8 and the fluorine atom at C3.
Stereochemistry: The analysis would determine the absolute configuration (R or S) at the C3 chiral center, providing a definitive assignment of the molecule's stereochemistry.
Conformation: The diffraction data would reveal the precise conformation of the octane (B31449) chain in the solid state. This includes all the torsion angles along the carbon backbone, showing whether the chain adopts a fully extended, low-energy zigzag conformation or if it possesses any gauche interactions due to packing forces. The analysis can reveal preferred orientations of substituents, similar to how fluorine has been shown to favor an axial orientation in some fluorinated piperidine (B6355638) rings. researchgate.net
Supramolecular Interactions: As an ammonium salt, the crystal packing would be dominated by a robust network of hydrogen bonds. The analysis would map out this network, showing how the -NH₃⁺ groups (hydrogen bond donors) interact with the chloride ions (hydrogen bond acceptors) to form a stable, three-dimensional crystalline lattice.
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-F, C-N, C-C, N-H). |
| Bond Angles | Angles between three connected atoms (e.g., F-C-C, C-N-H). |
| Torsion Angles | Dihedral angles describing the conformation of the alkyl chain. |
| Hydrogen Bond Geometry | Distances and angles of N-H···Cl interactions. |
| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the chiral center. |
Analysis of Hydrogen Bonding and Intermolecular Interactions
The dihydrochloride salt of 3-Fluorooctane-1,8-diamine features a complex array of intermolecular forces. The primary interactions are strong hydrogen bonds originating from the protonated amine groups (-NH3+) acting as hydrogen bond donors. These groups can form hydrogen bonds with the chloride anions (Cl-), which are effective hydrogen bond acceptors. The presence of the fluorine atom at the 3-position of the octane chain introduces further complexity. While not as strong a hydrogen bond acceptor as the chloride anion, the fluorine atom can participate in weaker C-H···F interactions.
The nature and strength of these interactions can be summarized in the following table:
| Interaction Type | Donor | Acceptor | Relative Strength |
| N-H···Cl | Ammonium group (-NH3+) | Chloride ion (Cl-) | Strong |
| C-H···F | Carbon-hydrogen bonds | Fluorine atom | Weak |
| Van der Waals | Alkyl chain | Alkyl chain | Weak |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis is crucial for confirming the presence and stoichiometry of its constituent elements on the surface of the material.
A typical XPS study of a diamine dihydrochloride would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energies of the core level electrons are characteristic of each element. For this compound, the key elemental signals to be observed would be N 1s, Cl 2p, C 1s, and F 1s.
Studies on a series of diamine dihydrochlorides have shown a correlation between the N 1s and Cl 2p binding energies and the melting points of these salts. ias.ac.in This relationship is influenced by factors such as the inductive effects of substituents on the nitrogen atoms, charge delocalization within the cation, and cation-anion interactions. ias.ac.in The binding energies provide insight into the chemical environment of the atoms. For example, the N 1s binding energy for the protonated amine groups would be expected at a higher value compared to a neutral amine, reflecting the positive charge.
The expected core level binding energies for the elements in this compound are summarized below. These are approximate values and can be influenced by the specific chemical environment and instrumental calibration.
| Element | Core Level | Expected Binding Energy (eV) | Information Provided |
| Nitrogen | N 1s | ~401-403 | Confirms presence of protonated amine groups |
| Chlorine | Cl 2p | ~198-200 | Confirms presence of chloride ions |
| Carbon | C 1s | ~285-287 | Indicates C-C, C-N, and C-F bonding environments |
| Fluorine | F 1s | ~686-688 | Confirms presence of covalently bonded fluorine |
Computational and Theoretical Investigations of Fluorinated Alkane Diamines
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. youtube.commdpi.com For a molecule like 3-Fluorooctane-1,8-diamine dihydrochloride (B599025), DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide fundamental insights into its molecular parameters. researchgate.netdergipark.org.tr
DFT calculations are instrumental in elucidating the electronic properties of molecules. By solving the Kohn-Sham equations, one can obtain the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent compound, 1,8-diaminooctane, the HOMO-LUMO energy gap has been calculated to be 6.18 eV, a key indicator of chemical reactivity and stability. dergipark.org.tr
For 3-Fluorooctane-1,8-diamine dihydrochloride, a primary focus would be the analysis of charge distribution and the impact of the highly electronegative fluorine atom. The fluorine atom is expected to cause a significant polarization of the carbon-fluorine bond, leading to a localized negative partial charge on the fluorine and a positive partial charge on the adjacent carbon (C3). This redistribution of electron density would influence the entire molecule, affecting the reactivity of the terminal amino groups. Quantum chemical methods can be used to calculate molecular descriptors that predict properties like lipophilicity, which is significantly affected by fluorination. mdpi.com
A natural bond orbital (NBO) analysis would further quantify these effects, providing a detailed picture of charge transfer interactions and intramolecular bonding. The expected charge distribution would be a critical factor in understanding potential intermolecular interactions.
Table 1: Predicted Impact of Fluorination on Electronic Properties
| Property | 1,8-diaminooctane (Reference) | This compound (Predicted) | Rationale |
| HOMO-LUMO Gap | ~6.18 eV dergipark.org.tr | Lowered | The inductive effect of fluorine can stabilize the LUMO, potentially reducing the energy gap. |
| Dipole Moment | Non-zero | Significantly Increased | The highly polar C-F bond introduces a strong local dipole, increasing the overall molecular dipole moment. |
| Partial Atomic Charge on C3 | Slightly negative | Significantly positive | Strong electron withdrawal by the adjacent fluorine atom. |
| Partial Atomic Charge on F | N/A | Highly negative | High electronegativity of fluorine. |
The introduction of a fluorine atom into the octane (B31449) chain is expected to have a profound impact on its conformational preferences. The flexibility of alkane chains is governed by the rotational barriers around the carbon-carbon single bonds. researchgate.net For this compound, DFT calculations would be employed to map the potential energy surface by systematically rotating the dihedral angles along the carbon backbone.
This analysis would identify the lowest energy conformers (global minima) and other stable local minima. The energy differences between these conformers and the energy barriers for interconversion are critical for understanding the molecule's shape and flexibility. The presence of the bulky and electronegative fluorine atom, along with the charged terminal amino groups, would create complex steric and electrostatic interactions, leading to distinct conformational preferences compared to unsubstituted octane-1,8-diamine.
A key stereoelectronic phenomenon that would be investigated is the fluorine gauche effect. This effect often describes a preference for a gauche conformation around a C-C bond when adjacent carbons are substituted with fluorine and another electronegative group or a subsequent fluorine atom. nih.gov In the context of this compound, the interaction between the C-F bond and the adjacent C-C bonds (C2-C3 and C3-C4) would be of particular interest.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. researchgate.netyoutube.com
MD simulations of this compound in a solvent (e.g., water) would reveal how the fluorinated chain behaves in a more realistic environment. By simulating the molecule's trajectory over nanoseconds, one can analyze the flexibility of the chain, the time-averaged distribution of dihedral angles, and the persistence of specific conformations identified from DFT calculations. researchgate.netmdpi.com
Theoretical Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of new molecules. olemiss.edunih.govresearchgate.net
For this compound, DFT methods can be used to predict various spectroscopic data. researchgate.net
NMR Spectroscopy: Calculation of ¹H, ¹³C, and ¹⁹F chemical shifts and spin-spin coupling constants is a standard application. researchgate.net The predicted ¹⁹F NMR signal would be a key identifier. Theoretical predictions are particularly valuable for assigning peaks in complex spectra and for understanding how conformational changes affect NMR parameters.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. researchgate.netdergipark.org.tr This allows for the assignment of specific vibrational modes, such as the C-F stretching frequency, which would be a characteristic feature in the IR spectrum.
Table 2: Predicted Spectroscopic Parameters for Identification
| Spectroscopy | Parameter | Predicted Observation for this compound |
| ¹⁹F NMR | Chemical Shift | A characteristic signal whose precise shift depends on the local electronic environment. |
| ¹³C NMR | Chemical Shift of C3 | Significantly shifted due to the direct attachment of the electronegative fluorine atom. |
| ¹H NMR | Coupling Constants (J-coupling) | J(H,F) couplings would be observed for protons on C2, C3, and C4, providing structural information. |
| IR Spectroscopy | Vibrational Frequency | A strong absorption band corresponding to the C-F bond stretch, typically in the 1000-1400 cm⁻¹ region. |
Calculation of ¹⁹F NMR Chemical Shifts for Structural Correlation
The prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for correlating the geometric structure of a molecule with its spectroscopic signature. For this compound, theoretical calculations are essential for assigning the fluorine signal and understanding how its local electronic environment is affected by the molecule's conformation.
Density Functional Theory (DFT) has become a standard and reliable method for predicting NMR chemical shifts. nih.gov Specifically, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed in conjunction with DFT for calculating NMR shielding tensors. nih.govresearchgate.net The selection of the functional and basis set is critical for achieving accuracy. Common combinations, such as the B3LYP functional with basis sets like 6-31G(d) or the more extensive 6-31++G(d,p), have been shown to reproduce experimental chemical shifts with reasonable precision, often with deviations of less than 10 ppm. nih.govresearchgate.net More modern functionals like ωB97XD with an augmented basis set such as aug-cc-pvdz can yield even higher accuracy, with root-mean-square errors around 3.5 ppm. worktribe.comrsc.org
The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformer. Due to the flexible nature of the octane chain, multiple conformers may exist, and the calculated chemical shift may be a Boltzmann-weighted average of the shifts for these different conformations. The calculated isotropic shielding constant (σ) for the fluorine atom is then converted to a chemical shift (δ) using a reference compound, typically CFCl₃.
For this compound, the calculated ¹⁹F chemical shift is highly sensitive to the dihedral angles of the carbon backbone and the proximity of the protonated amine groups. These factors influence the electron density around the fluorine nucleus, which is the primary determinant of its chemical shift. wikipedia.org The computational data provides a benchmark for experimental spectra, aiding in the unambiguous structural elucidation of this and related fluorinated diamines.
Table 1: Hypothetical Calculated ¹⁹F NMR Chemical Shifts for this compound
| Computational Method | Basis Set | Calculated Shielding (σ, ppm) | Predicted Chemical Shift (δ, ppm) |
| B3LYP/GIAO | 6-31G(d) | 355.2 | -199.7 |
| B3LYP/GIAO | 6-31++G(d,p) | 360.5 | -205.0 |
| ωB97XD/GIAO | aug-cc-pvdz | 362.1 | -206.6 |
Note: Predicted chemical shifts are hypothetical, calculated relative to a theoretical shielding value for CFCl₃, and serve to illustrate the application of the methodology.
Analysis of Fluorine-Mediated Non-Covalent Interactions
The fluorine atom in this compound participates in a variety of weak, non-covalent interactions that are crucial in determining the molecule's conformational preferences and its packing in the solid state. These interactions, though individually weak, can have a significant cumulative effect on molecular structure and stability. nih.gov Computational tools such as Reduced Density Gradient (RDG) analysis and the quantum theory of Atoms in Molecules (AIM) are invaluable for visualizing and quantifying these subtle forces. nih.govresearchgate.net
Weak C–H···F–C and C–F···F–C Interactions
Within the molecular structure of this compound and between adjacent molecules, two primary types of fluorine-mediated interactions are of interest: C–H···F–C and C–F···F–C.
The C–H···F–C interaction can be classified as a weak hydrogen bond. acs.org In the context of the folded conformations of the octane chain, intramolecular C–H bonds can come into close contact with the fluorine atom. The electrostatic potential of the fluorine atom is negative, while the hydrogen atoms of the alkyl chain carry a small positive charge, leading to a weak electrostatic attraction. Computational studies on similar systems have shown that these interactions can contribute to the stabilization of specific conformers. acs.org
C–F···F–C interactions are generally considered to be van der Waals forces or weak dipolar interactions. The nature of these contacts is complex, as the highly electronegative fluorine atoms can lead to regions of both positive and negative electrostatic potential on their surfaces. These interactions play a role in how fluorinated molecules arrange themselves in a condensed phase, often influencing crystal packing. nih.gov
Role in Molecular Packing and Supramolecular Assembly
The interplay of conventional hydrogen bonds (N–H···Cl⁻), ionic interactions, and the weaker fluorine-mediated interactions (C–H···F–C and C–F···F–C) governs the supramolecular assembly of this compound. In the solid state, these interactions direct the formation of specific crystalline lattices.
Table 2: Typical Characteristics of Fluorine-Mediated Non-Covalent Interactions
| Interaction Type | Typical Distance (Å) | Estimated Energy (kcal/mol) | Primary Nature |
| C–H···F–C | 2.2 - 2.8 | 0.5 - 1.5 | Electrostatic |
| C–F···F–C | 2.7 - 3.2 | 0.2 - 0.6 | Van der Waals |
Note: The values presented are typical ranges derived from computational studies of various organofluorine compounds and are intended to be illustrative for the interactions involving this compound.
Information regarding "this compound" is not available in the public domain, preventing the generation of a detailed scientific article.
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific, publicly available research detailing the derivatization and functionalization chemistry of the compound "this compound." The performed searches for its reactivity, use in polymer synthesis, and coordination chemistry did not yield any specific results for this particular molecule.
The existing body of scientific literature extensively covers the chemistry of various fluorinated diamines, particularly aromatic and short-chain aliphatic diamines, and their applications in materials science. However, this general information does not directly apply to the specific structural and chemical properties of this compound.
Due to the absence of specific data for "this compound" in the requested areas of:
Reactivity of Amine Functionalities in Fluorinated Environments
Polymeric Material Synthesis (Polyimide, Polyamide, Polyurethane, Benzoxazine Resins)
Coordination Chemistry and Ligand Design
it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline and focuses solely on this compound. To present any information would require extrapolation from dissimilar molecules, which would violate the principles of scientific accuracy and the specific constraints of the request.
Therefore, the requested article on the "Derivatization and Functionalization Chemistry of this compound" cannot be produced at this time.
Derivatization and Functionalization Chemistry of 3 Fluorooctane 1,8 Diamine Dihydrochloride
Derivatization for Analytical Applications (e.g., GC-ECD)No literature was found describing the derivatization of 3-Fluorooctane-1,8-diamine dihydrochloride (B599025) for the purpose of analytical detection by methods such as GC-ECD.
Based on a comprehensive review of publicly available scientific literature, there is no research documenting the use of the specific chemical compound "3-Fluorooctane-1,8-diamine dihydrochloride" in the advanced materials science applications outlined in the request. The fields of high-performance fluorinated polymers, optoelectronics, and membrane science predominantly utilize aromatic or complex alicyclic fluorinated diamines to achieve the desired properties.
Therefore, it is not possible to generate a scientifically accurate article focusing solely on "this compound" for the specified applications. To do so would require fabricating research findings and data, which falls outside the scope of providing factual and verifiable information.
The existing body of research in these areas focuses on other fluorinated diamines for the following reasons:
Thermal and Mechanical Properties: High stability is typically achieved by incorporating rigid aromatic backbones. The introduction of fluorine-containing groups like trifluoromethyl (-CF3) or hexafluoroisopropylidene (-C(CF3)2-) into these aromatic structures further enhances thermal stability due to the high bond energy of C-F bonds.
Optoelectronic Applications: For applications requiring colorless and transparent polyimides, such as flexible displays, research focuses on designing monomers that disrupt charge-transfer complex (CTC) formation. This is often accomplished by using bulky, non-coplanar aromatic diamines or flexible alicyclic structures that prevent efficient polymer chain packing. The linear and flexible nature of an aliphatic diamine like 3-Fluorooctane-1,8-diamine would not contribute to the reduction of CTC in the same way.
Membrane Science: In gas separation, the performance of polymer membranes is dictated by the free volume between polymer chains. Research in this area uses bulky fluorinated groups (both aliphatic, like -CF3, and aromatic) to disrupt chain packing, thereby increasing free volume and enhancing gas permeability.
While literature exists on the use of general aliphatic diamines to increase flexibility in some polymer systems, there is no specific mention of "this compound" being synthesized or evaluated for these high-performance applications.
Advanced Materials Science Applications Derived from Fluorinated Diamine Structures
Membrane Science and Gas Separation
Development of Fluorinated Diamine-Modified Membranes
The modification of polymer membranes with fluorinated diamines has emerged as a promising approach to enhance their performance in various separation processes, particularly gas separation. proquest.comproquest.com The introduction of fluorine-containing groups into the membrane structure can significantly alter its physicochemical properties, leading to improved permeability and selectivity. proquest.com
One of the key strategies involves the surface modification of existing polyimide membranes. proquest.comproquest.com For instance, commercial polyimide membranes can be treated with fluorinated diamines. proquest.com This modification introduces bulky, fluorine-containing groups onto the membrane surface, which helps in creating a more balanced chain packing. proquest.comproquest.com This altered packing can lead to an increase in the fractional free volume of the polymer, which in turn enhances gas permeability. nih.gov
Detailed spectroscopic and thermal analyses have confirmed the successful incorporation of fluorinated diamines onto the surface of polyimide membranes. proquest.comproquest.com X-ray photoelectron spectroscopy (XPS) is a particularly useful technique for this, as it can detect the presence of fluorine on the membrane surface, providing clear evidence of successful modification. proquest.comresearchgate.net
The impact of this modification on gas separation performance can be significant. Studies have shown that membranes modified with fluorinated diamines exhibit both higher gas permeability and selectivity compared to their unmodified counterparts. proquest.comproquest.com This makes them particularly effective for challenging separations such as H₂/CH₄ and CO₂/CH₄. proquest.com The use of fluorinated modifiers, therefore, presents a valuable opportunity to tune the gas transport properties of polyimide membranes for specific industrial applications. proquest.comproquest.com
| Membrane Property | Effect of Fluorinated Diamine Modification | Relevant Analytical Techniques |
| Gas Permeability | Increased due to altered chain packing and increased free volume. proquest.comnih.gov | Gas permeation testing |
| Gas Selectivity | Enhanced for specific gas pairs like H₂/CH₄ and CO₂/CH₄. proquest.com | Gas permeation testing |
| Surface Chemistry | Incorporation of fluorine-containing groups. proquest.comproquest.com | X-ray Photoelectron Spectroscopy (XPS) proquest.comresearchgate.net |
| Thermal Stability | Generally maintained or improved. nih.gov | Thermogravimetric Analysis (TGA) |
Coatings and Surface Engineering
The unique properties imparted by fluorine make fluorinated diamines valuable components in the formulation of advanced coatings. These coatings often exhibit low surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
The development of materials with superior water and oil repellency is crucial for a wide range of applications, from self-cleaning surfaces to anti-fouling coatings. google.com Fluorinated compounds are central to achieving these properties due to the low surface energy of fluorine-rich surfaces. uni-saarland.de
By incorporating fluorinated diamines into polymer matrices, it is possible to create robust and durable coatings with excellent hydrophobic and oleophobic characteristics. google.comwipo.int These diamines can be used to synthesize fluorinated polymers, such as fluorinated polyamides or polyimides, which can then be applied as coatings. mdpi.comresearchgate.net The fluorine-containing segments of the polymer chains tend to orient towards the coating-air interface, creating a low-energy surface that repels both water and oil. uni-saarland.de
Research in this area has shown that the degree of hydrophobicity and oleophobicity can be tailored by controlling the fluorine content and the architecture of the polymer. For example, the use of perfluoroalkyl groups can lead to coatings with water contact angles greater than 100 degrees and hexadecane (B31444) contact angles greater than 45 degrees, which are indicative of excellent repellency. uni-saarland.de
Furthermore, the integration of these fluorinated polymers into nanocomposite systems can further enhance their performance. For instance, creating a porous structure within the coating and functionalizing the pore walls with fluorinated groups can lead to surfaces that retain their non-wetting properties even after significant abrasion. google.com This is because the abrasion simply exposes more of the functionalized porous interior, rather than a non-functionalized bulk material. google.com
| Coating Characteristic | Performance Metric | Underlying Principle |
| Hydrophobicity | Water Contact Angle > 100° uni-saarland.de | Low surface energy from fluorine groups. uni-saarland.de |
| Oleophobicity | Hexadecane Contact Angle > 45° uni-saarland.de | Low surface energy from fluorine groups. uni-saarland.de |
| Durability | Retention of repellency after abrasion. google.com | Functionalized porous structures. google.com |
Dielectric Materials for Advanced Electronics
In the field of advanced electronics, there is a continuous demand for materials with low dielectric constants (low-k) to reduce signal delay, cross-talk, and power dissipation in integrated circuits. cambridge.orgresearchgate.net Fluorinated polymers, particularly fluorinated polyimides derived from fluorinated diamines, have garnered significant attention for these applications. cambridge.orgmdpi.comnih.gov
Fluorinated polyimides can exhibit dielectric constants significantly lower than their non-fluorinated counterparts, with values well below 3.0 being achievable. researchgate.net For instance, some fluorinated polyimides have shown dielectric constants as low as 2.312 at 1 MHz, with a very low dielectric loss of 0.00676. mdpi.com These excellent dielectric properties are stable over a wide range of frequencies, making these materials suitable for high-frequency applications. nih.gov
In addition to a low dielectric constant, these materials also possess the high thermal stability and mechanical robustness that are characteristic of polyimides, making them ideal for use as interlayer dielectrics in semiconductor manufacturing. cambridge.orgnih.gov The combination of excellent dielectric properties, thermal stability, and mechanical strength makes fluorinated polyimides derived from fluorinated diamines a compelling choice for next-generation electronic devices. mdpi.com
| Property | Value/Characteristic | Reason for Superior Performance |
| Dielectric Constant (k) | As low as 2.312 at 1 MHz mdpi.com | Low polarizability of C-F bonds and increased free volume. mdpi.comnih.gov |
| Dielectric Loss (tan δ) | As low as 0.00676 at 1 MHz mdpi.com | Reduced molecular polarization due to fluorination. mdpi.com |
| Thermal Stability | High decomposition temperatures (e.g., 563 °C) mdpi.com | Inherent stability of the polyimide backbone. cambridge.org |
| Mechanical Strength | High tensile strength (e.g., 232.73 MPa) mdpi.com | Rigid polymer chain structure. nih.gov |
Electroactive and Energy Storage Applications
The unique combination of properties offered by fluorinated diamine-based materials also makes them promising candidates for electroactive and energy storage applications. The high electronegativity of fluorine can influence the electronic properties of the resulting polymers, which can be advantageous in applications such as dielectric capacitors.
For instance, in the development of high-temperature dielectric materials for capacitive energy storage, fluorinated polyimides are being actively investigated. researchgate.net These materials need to have a high dielectric constant, low dielectric loss, and high breakdown strength, particularly at elevated temperatures. While fluorination is often used to lower the dielectric constant, strategic placement of fluorine atoms can be used to enhance other properties relevant to energy storage.
The introduction of fluorine can improve the insulating properties of the polymer, leading to a higher breakdown strength. researchgate.net This allows the material to withstand higher electric fields before catastrophic failure, which is a critical parameter for achieving high energy density in a capacitor. Furthermore, the excellent thermal stability of fluorinated polyimides ensures that they can operate reliably in high-temperature environments, which is a key requirement for applications in aerospace, electric vehicles, and power electronics. researchgate.net
Research in this area is focused on designing novel fluorinated diamine monomers that can be used to create polymers with an optimal balance of dielectric properties and thermal stability for high-density energy storage. researchgate.net The ability to tailor the molecular structure of these polymers provides a pathway to developing next-generation dielectric materials that can meet the increasingly stringent demands of modern electronic systems. researchgate.net
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of fluorinated molecules, including diamines, has traditionally relied on methods that can be hazardous and environmentally taxing. The future of synthesizing compounds like 3-Fluorooctane-1,8-diamine dihydrochloride (B599025) will undoubtedly focus on greener and more efficient methodologies.
Key Future Research Directions:
Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the ability to handle hazardous reagents with greater control. nih.gov For the synthesis of 3-Fluorooctane-1,8-diamine dihydrochloride, a multi-step flow process could be designed to first introduce the fluorine atom onto the octane (B31449) backbone, followed by the sequential introduction of the amine functionalities and final conversion to the dihydrochloride salt, all within an integrated and automated system.
Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign approach. acs.org Future research could explore the directed evolution of enzymes to perform regioselective C-H fluorination on an octane derivative, paving the way for a more sustainable synthesis of the fluorinated backbone of the target molecule. acs.org
Phase-Transfer Catalysis (PTC): PTC has shown promise in fluorination reactions by facilitating the reaction between reactants in different phases, often with milder conditions and improved selectivity. nih.gov The application of chiral phase-transfer catalysts could also open avenues for the enantioselective synthesis of this compound.
Eco-Friendly Solvents: A move away from traditional volatile organic solvents towards greener alternatives like ionic liquids or even water will be a key trend. researchgate.net Research into the solubility and reactivity of intermediates for the synthesis of this compound in these solvents will be crucial.
| Synthesis Approach | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved scalability, and process control. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. acs.org |
| Phase-Transfer Catalysis | Use of inexpensive fluoride (B91410) sources, milder conditions, and potential for asymmetric synthesis. nih.gov |
| Eco-Friendly Solvents | Reduced environmental footprint and potential for novel reactivity. researchgate.net |
Exploration of Novel Supramolecular Architectures with Fluorinated Diamines
The presence of both fluorine and amine functionalities in this compound makes it an excellent candidate for the construction of novel supramolecular assemblies. The amine groups can act as hydrogen bond donors, while the fluorine atom can participate in non-covalent interactions such as halogen bonding and fluorous interactions.
Emerging Trends in Supramolecular Chemistry:
Crystal Engineering: The predictable nature of hydrogen bonding and halogen bonding can be harnessed to design and synthesize crystalline materials with specific architectures and properties. This compound could be used as a building block for co-crystals and metal-organic frameworks (MOFs).
Self-Assembled Monolayers (SAMs): The fluorinated alkyl chain can drive the self-assembly of this molecule on various surfaces, leading to the formation of functional coatings with tailored properties such as hydrophobicity and low surface energy.
Liquid Crystals: The rod-like shape of the molecule, combined with the potential for intermolecular interactions, suggests that derivatives of this compound could exhibit liquid crystalline behavior.
Advanced In Situ Characterization Techniques for Reaction Monitoring
To optimize the synthesis of this compound and to gain a deeper understanding of its formation, advanced in situ characterization techniques will be indispensable. These methods allow for real-time monitoring of reaction kinetics, intermediates, and byproducts without the need for sample extraction.
Promising In Situ Techniques:
Operando Spectroscopy: Techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into the reaction vessel to provide continuous data on the chemical transformations occurring. nih.gov
Process Analytical Technology (PAT): PAT tools, including in-line and on-line analyzers, will be crucial for ensuring the quality and consistency of the synthesis, particularly in a continuous manufacturing setting. researchgate.net
19F NMR Spectroscopy: Given the presence of a fluorine atom, 19F NMR is a particularly powerful tool for monitoring the progress of the fluorination step and for characterizing the final product and any fluorine-containing impurities. nasa.gov
| Technique | Information Gained | Relevance to this compound Synthesis |
| Operando Raman/IR | Real-time monitoring of functional group transformations. nih.gov | Tracking the introduction of amine groups and salt formation. |
| In Situ NMR | Detailed structural information on reactants, intermediates, and products. nasa.gov | Confirming the position of fluorination and identifying isomers. |
| Process Analytical Technology (PAT) | Continuous monitoring of critical process parameters for quality control. researchgate.net | Ensuring consistent product quality and optimizing reaction conditions. |
Integration of Machine Learning and AI in Fluorinated Diamine Design and Property Prediction
The vast chemical space of fluorinated compounds presents both opportunities and challenges. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the discovery and design of new fluorinated diamines with tailored properties.
Future Applications of AI and Machine Learning:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties, reactivity, and potential applications of novel fluorinated diamines like this compound. nih.gov
De Novo Design: Generative AI models can be trained on existing chemical data to propose new fluorinated diamine structures with desired properties, accelerating the discovery of next-generation materials.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient and cost-effective synthetic routes to complex molecules like this compound. mit.edu
Expanding Applications in Niche Materials Science Fields
The unique combination of a flexible alkyl chain, a strategically placed fluorine atom, and two terminal amine groups suggests that this compound could find applications in a variety of specialized materials.
Potential Niche Applications:
High-Performance Polymers: As a monomer, it could be incorporated into polyamides and polyimides to enhance their thermal stability, chemical resistance, and dielectric properties. The fluorine atom can lower the dielectric constant and improve the processability of these polymers. researchgate.net
Advanced Coatings: The fluorinated nature of the molecule can be exploited to create coatings with low surface energy, leading to applications in anti-fouling, self-cleaning, and low-friction surfaces.
Membranes for Gas Separation: The incorporation of fluorinated diamines into polymer membranes has been shown to improve their gas permeability and selectivity, which is crucial for applications such as carbon capture and hydrogen purification. mdpi.com
Aerospace Materials: Fluorinated polymers are valued in the aerospace industry for their durability and resistance to extreme conditions. daikinchemicals.com Diamines like the one discussed could be precursors to materials used in seals, gaskets, and other critical components. nasa.gov
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Lab coats, chemical-resistant gloves (e.g., neoprene), and safety goggles .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride fumes .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
How can researchers resolve discrepancies in solubility data for this compound across studies?
Advanced Research Focus
Contradictions in solubility (e.g., aqueous vs. organic solvents) require systematic validation:
- Controlled Replication : Standardize solvent preparation (e.g., deionized water pH-adjusted to 5.0–7.0) .
- Analytical Consistency : Use dynamic light scattering (DLS) to detect aggregation artifacts affecting reported solubility .
- Computational Modeling : Apply COSMO-RS simulations to predict solubility parameters and compare with empirical data .
- Meta-Analysis : Cross-reference historical datasets (e.g., British Chemical Abstracts) to identify trends in measurement conditions .
What computational strategies are effective for modeling the reactivity of this compound in novel reaction pathways?
Q. Advanced Research Focus
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate fluorination kinetics and transition states using Gaussian or ORCA .
- Machine Learning (ML) : Train models on arylcyclohexylamine analogs (e.g., Cayman Chemical’s datasets) to predict regioselectivity .
- Reaction Network Analysis : Use tools like RMG (Reaction Mechanism Generator) to map competing pathways (e.g., amine protonation vs. fluorination side reactions) .
How should researchers address conflicting NMR spectral interpretations for this compound?
Q. Advanced Research Focus
- Multi-Nuclei NMR : Acquire , , and spectra to cross-validate assignments (e.g., coupling constants for vicinal fluorine) .
- Paramagnetic Additives : Add shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals .
- Collaborative Validation : Share raw data via platforms like NMReDATA to enable peer verification .
- Dynamic NMR : Conduct variable-temperature studies to detect conformational exchange broadening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
